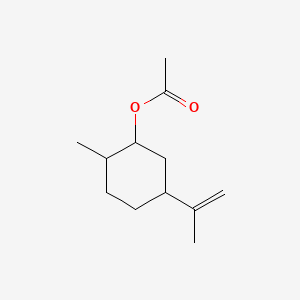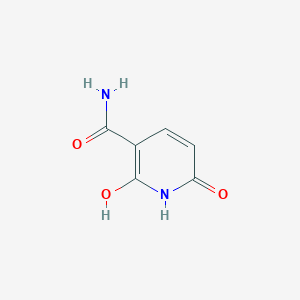
4-Cyclooctene-1-carboxylic acid
概要
説明
4-Cyclooctene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is characterized by a cyclooctene ring with a carboxylic acid functional group attached to the first carbon atom. This compound is typically a white solid and is used as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Cyclooctene-1-carboxylic acid involves a Grignard reaction. The process starts with 5-bromocyclooct-1-ene, which reacts with magnesium in tetrahydrofuran to form a Grignard reagent. This reagent is then treated with carbon dioxide to yield this compound . The reaction conditions typically involve refluxing the mixture for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Grignard reaction described above can be scaled up for industrial purposes. The use of efficient and cost-effective reagents and solvents is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-Cyclooctene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids.
Reduction: It can be reduced to form cyclooctane derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungsten-based catalysts are commonly used for oxidative cleavage.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group into an acyl chloride.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Cyclooctane derivatives.
Substitution: Acyl chlorides and other substituted products.
科学的研究の応用
4-Cyclooctene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of polymers and other materials.
作用機序
The mechanism of action of 4-Cyclooctene-1-carboxylic acid involves its ability to undergo various chemical transformations. For example, during oxidative cleavage, the compound forms a hydroperoxyalcohol intermediate, which further reacts to produce dicarboxylic acids . This process involves multiple steps, including epoxidation, hydrolysis, and oxidation .
類似化合物との比較
Similar Compounds
- Cyclooctane-1-carboxylic acid
- Cyclooctene-1-carboxylic acid
- Cyclooctadiene-1-carboxylic acid
Uniqueness
4-Cyclooctene-1-carboxylic acid is unique due to its cyclooctene ring structure combined with a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
(4Z)-cyclooct-4-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJSFMMHUAFBLF-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4103-10-0 | |
| Record name | 4-Cyclooctene-1-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4Z)-cyclooct-4-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper "Stereochemistry of acyl halide addition to olefins. Intramolecular cyclization of cis-4-cyclooctene-1-carboxylic acid chloride"?
A1: The research primarily explores the stereochemical outcome of the intramolecular cyclization of cis-4-cyclooctene-1-carboxylic acid chloride []. The authors found that the reaction proceeds with a high degree of stereoselectivity, resulting in the preferential formation of a specific stereoisomer of the cyclic product. This finding contributes to a better understanding of how acyl halides react with olefins and the factors influencing the stereochemistry of such reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)






![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)





